molecular formula C11H18N4O2 B2779142 Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate CAS No. 2247207-17-4

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate

Cat. No. B2779142
CAS RN: 2247207-17-4
M. Wt: 238.291
InChI Key: KNPULLNCLLGPMJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate, also known as MPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In

Scientific Research Applications

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has been extensively studied for its potential applications in scientific research. One of the major areas of study has been its use in neuroscience research. Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has been shown to act as a selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the levels of glycine in the brain. This inhibition leads to an increase in glycine levels, which has been shown to have a positive effect on cognitive function and memory.
In addition to its applications in neuroscience, Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has also been studied for its potential use in pharmacology. It has been shown to have anti-inflammatory properties and has been suggested as a potential treatment for various inflammatory diseases, including arthritis and asthma.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate involves its inhibition of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the levels of glycine in the brain. By inhibiting GlyT1, Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate increases the levels of glycine in the brain, which has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate are largely related to its inhibition of GlyT1. By increasing the levels of glycine in the brain, Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate has been shown to have a positive effect on cognitive function and memory. In addition, its anti-inflammatory properties make it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate in lab experiments is its selectivity for GlyT1. This allows for more targeted studies of the effects of glycine on cognitive function and memory. However, one of the limitations of using Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate.

Future Directions

There are many potential future directions for the study of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate. One area of interest is its use in the treatment of inflammatory diseases. Further studies are needed to determine its efficacy in treating these conditions and to identify any potential side effects.
Another potential future direction is the study of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate's effects on cognitive function and memory. More research is needed to determine the optimal dosage and potential side effects of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate, as well as its long-term effects on cognitive function.
Overall, Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate is a promising compound that has shown potential in various fields of study. With further research, it may prove to be a valuable tool in scientific research and the development of new treatments for various diseases.

Synthesis Methods

The synthesis of Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate involves a multi-step process that starts with the reaction of 3-methyl-1-pyrrolidin-1-amine with ethyl 2-bromoacetate. This reaction produces 2-(1-methyl-3-pyrrolidin-1-yl)acetate, which is then reacted with hydrazine hydrate to form 2-(1-methyl-3-pyrrolidin-1-yl)hydrazinecarboxylate. The final step involves the reaction of this compound with methyl chloroformate to yield Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate.

properties

IUPAC Name

methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-14-8-9(12-7-10(16)17-2)11(13-14)15-5-3-4-6-15/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPULLNCLLGPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate

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